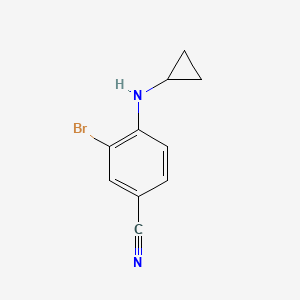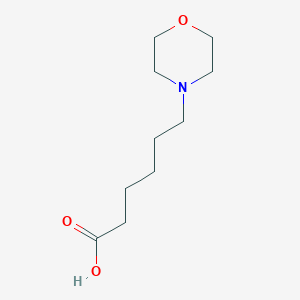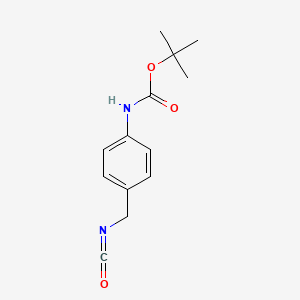
Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. These compounds are of significant interest due to their diverse biological activities and their use as building blocks in organic synthesis for the development of various pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates, which are structurally related to the target compound, have been synthesized via regioselective acylation and alkylation reactions . Similarly, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has been obtained through photolysis in amines and alcohols, suggesting the versatility of synthetic approaches for isoxazole derivatives . Moreover, the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate has been improved by using a 5,5-dimethyl-1,3-dioxanyl group as a directing group, which facilitates the functionalization of the isoxazole ring .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a related compound, has been determined through X-ray diffraction analysis and compared with density functional theory (DFT) calculations . Similarly, the structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been confirmed by single-crystal X-ray diffraction studies .
Chemical Reactions Analysis
Isoxazole derivatives can undergo a range of chemical reactions. The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols leads to products that suggest competing photolytic pathways . Additionally, ethyl 5-aroyl-4-pyrone-2-carboxylates react with hydroxylamine to produce ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates, demonstrating the reactivity of the isoxazole ring with nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be inferred from their molecular structure and the functional groups present. The presence of an ester group in these compounds, such as in ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, affects their solubility and reactivity . The introduction of substituents on the isoxazole ring can also influence the compound's electronic properties, as seen in the DFT studies of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate demonstrates potential as a corrosion inhibitor. Dohare et al. (2017) explored this compound in the context of corrosion inhibition on mild steel, a critical aspect in industrial pickling processes. The study employed techniques like gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy to investigate its effectiveness. Results showed that this compound effectively formed a protective film on mild steel surfaces, significantly reducing corrosion. The study utilized density functional theory (DFT) and molecular dynamic simulations to further understand the interactions between the compound and metal surfaces, demonstrating a high efficiency of 98.8% at certain concentrations (Dohare, Ansari, Quraishi, & Obot, 2017).
Chemical Synthesis and Transformations
Zhou and Natale (1998) reported on the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a functionalized analog of this compound, which shows its versatility in chemical synthesis. The study highlighted its clean conversion at the C-5 methyl group, showcasing its potential in producing various chemical derivatives (Zhou & Natale, 1998).
Ruano et al. (2005) synthesized alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, using a compound structurally similar to ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate. Their work demonstrated its utility as a scaffold for developing highly functionalized isoxazoles, important in various chemical syntheses (Ruano, Fajardo, & Martín, 2005).
Additionally, Moorthie et al. (2007) developed an efficient synthesis method for ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a related compound, highlighting the synthetic versatility of this chemical class in producing various isoxazole derivatives (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-17-14(16)12-10(3)18-15-13(12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWYMPCDJUKWRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624542 | |
| Record name | Ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate | |
CAS RN |
917388-45-5 | |
| Record name | Ethyl 5-methyl-3-(4-methylphenyl)-4-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917388-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol](/img/structure/B1322041.png)
![5-tert-butylbenzo[d]oxazol-2(3H)-one](/img/structure/B1322045.png)

![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)






![2-Benzyl-5-methoxy-1H-benzo[D]imidazole](/img/structure/B1322068.png)
